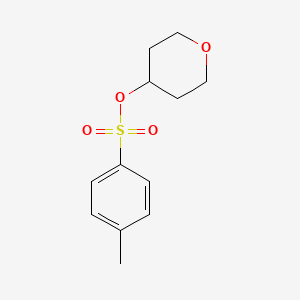

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

Description

BenchChem offers high-quality Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxan-4-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-11-6-8-15-9-7-11/h2-5,11H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEERHWXRRLRIQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553365 | |

| Record name | Oxan-4-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97986-34-0 | |

| Record name | Oxan-4-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, a key intermediate in organic synthesis. This document outlines detailed experimental protocols, expected characterization data, and the logical workflow for its preparation and verification.

Introduction

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (THP-tosylate) is a valuable building block in medicinal chemistry and drug development. Its structure incorporates a tetrahydropyran ring, a common motif in many bioactive molecules, and a tosylate group, which is an excellent leaving group for nucleophilic substitution reactions. This combination allows for the facile introduction of the tetrahydropyran moiety into more complex molecular architectures, making it a versatile reagent in the synthesis of novel therapeutic agents and other fine chemicals.

Molecular Structure:

-

Molecular Formula: C₁₂H₁₆O₄S

-

Molecular Weight: 256.32 g/mol

-

CAS Number: 97986-34-0

Synthesis of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

The synthesis of the target compound is typically achieved in a two-step process: first, the preparation of the precursor alcohol, Tetrahydro-2H-pyran-4-ol, followed by its tosylation.

Synthesis of Tetrahydro-2H-pyran-4-ol

The precursor alcohol can be synthesized via the reduction of the corresponding ketone, Tetrahydro-4H-pyran-4-one.

Reaction Scheme:

Tetrahydro-2H-pyran-4-ol + p-Toluenesulfonyl chloride -> Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate```

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tetrahydro-2H-pyran-4-ol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: To the cooled solution, add pyridine (1.2 equivalents) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.1 equivalents).

-

Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-16 hours, monitoring the reaction progress by TLC.

-

Work-up: Upon completion, pour the reaction mixture into cold water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate.

Quantitative Data for Synthesis:

| Parameter | Synthesis of Tetrahydro-2H-pyran-4-ol | Synthesis of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate |

| Starting Material | Tetrahydro-4H-pyran-4-one | Tetrahydro-2H-pyran-4-ol |

| Reagents | Sodium borohydride, Methanol | p-Toluenesulfonyl chloride, Pyridine, Dichloromethane |

| Reaction Time | 2-4 hours | 12-16 hours |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Typical Yield | >90% | 80-95% |

Characterization of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

The structure and purity of the synthesized compound are confirmed by various spectroscopic methods and physical property measurements.

Physical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | Data not available |

| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents. |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.80 | d | 2H | Ar-H (ortho to SO₂) |

| ~7.35 | d | 2H | Ar-H (meta to SO₂) |

| ~4.70 | m | 1H | CH -OTs |

| ~3.90 | m | 2H | O-CH ₂ (axial) |

| ~3.40 | m | 2H | O-CH ₂ (equatorial) |

| ~2.45 | s | 3H | Ar-CH ₃ |

| ~1.90 | m | 2H | CH ₂ (axial) |

| ~1.70 | m | 2H | CH ₂ (equatorial) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | C -SO₂ |

| ~134.0 | Ar-C -CH₃ |

| ~130.0 | Ar-C H |

| ~127.5 | Ar-C H |

| ~78.0 | C H-OTs |

| ~64.0 | O-C H₂ |

| ~32.0 | C H₂ |

| ~21.5 | Ar-C H₃ |

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1600, 1495 | C=C stretch (aromatic) |

| ~1360, 1175 | S=O stretch (sulfonate) |

| ~1100 | C-O stretch (ether) |

| ~950 | S-O stretch (sulfonate) |

Mass Spectrometry (MS):

| m/z | Assignment |

| 256.08 | [M]⁺ (Molecular Ion) |

| 173.05 | [M - C₅H₉O]⁺ |

| 155.02 | [CH₃C₆H₄SO₂]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

| 85.06 | [C₅H₉O]⁺ |

Experimental and Logical Workflow Diagrams

Synthesis Workflow

Caption: Synthesis workflow for Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate.

Characterization Logic

Caption: Logical relationship of characterization techniques.

An In-depth Technical Guide to Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, a key organic intermediate, is of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its reactivity. The information presented herein is intended to support research and development activities requiring the use of this versatile molecule.

Chemical Properties

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is a sulfonate ester that serves as a valuable reagent in organic synthesis. Its utility is primarily derived from the presence of the 4-methylbenzenesulfonate (tosylate) group, which is an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the tetrahydro-2H-pyran-4-yl moiety into a wide range of molecules.

Table 1: Physicochemical Properties of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

| Property | Value | Source |

| CAS Number | 97986-34-0 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₄S | [1] |

| Molecular Weight | 256.32 g/mol | [3] |

| Boiling Point | 398.4 ± 35.0 °C (Predicted) | [2][4] |

| Melting Point | Data not available | [3][5] |

| Appearance | Solid | |

| Purity | 95% - 97% (Commercially available) | |

| Storage | Store at 2-8°C for long term (months) | [2] |

Table 2: Spectroscopic Data (Predicted)

| Technique | Data |

| ¹H NMR | (Predicted) δ (ppm): 7.79 (d, 2H), 7.35 (d, 2H), 4.75-4.65 (m, 1H), 3.95-3.85 (m, 2H), 3.45-3.35 (m, 2H), 2.44 (s, 3H), 1.95-1.85 (m, 2H), 1.75-1.65 (m, 2H). |

| ¹³C NMR | (Predicted) δ (ppm): 144.8, 134.2, 129.8 (2C), 127.7 (2C), 77.9, 65.5 (2C), 32.4 (2C), 21.6. |

Experimental Protocols

Synthesis of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

The synthesis of the title compound is achieved through the tosylation of tetrahydro-2H-pyran-4-ol. The following protocol is adapted from established synthetic procedures.

Reaction Scheme:

Caption: Synthesis of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate.

Materials:

-

Tetrahydro-2H-pyran-4-ol (1.00 g, 9.79 mmol)

-

p-Toluenesulfonyl chloride (2.05 g, 10.8 mmol)

-

Pyridine (10 mL)

-

Aqueous HCl

-

Ice

Procedure:

-

A solution of tetrahydropyran-4-ol (1.00 g, 9.79 mmol) in pyridine (10 mL) is prepared in a round-bottom flask.[6]

-

The solution is cooled to 10 °C using an ice bath.[6]

-

p-Toluenesulfonyl chloride (2.05 g, 10.8 mmol) is added portion-wise to the cooled solution.[6]

-

After the complete addition of p-toluenesulfonyl chloride, the reaction mixture is allowed to warm to room temperature and is stirred for 18 hours.[6]

-

Upon completion of the reaction, the mixture is poured into a stirred mixture of aqueous HCl and ice.[6]

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the crude product.

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Chemical Reactivity and Applications

The primary utility of tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate lies in its function as an alkylating agent in nucleophilic substitution reactions. The tosylate group, being an excellent leaving group, is readily displaced by a wide variety of nucleophiles. This reactivity makes the compound a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[7]

General Reaction: Nucleophilic Substitution

Caption: General Sₙ2 reaction of the title compound with a nucleophile.

This reaction pathway is fundamental to its application in drug discovery, where it can be used to introduce the tetrahydro-2H-pyran-4-yl scaffold into potential therapeutic agents. This moiety can influence the pharmacokinetic properties of a drug, such as its solubility and metabolic stability.

Safety and Handling

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards and handling precautions.[3] Based on available information, the compound is classified as an irritant.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is a valuable and versatile intermediate in organic synthesis. Its well-defined reactivity, centered on the excellent leaving group properties of the tosylate moiety, allows for its effective use in the construction of complex molecules. This guide provides essential chemical data and a reliable synthetic protocol to facilitate its application in research and development, particularly within the pharmaceutical and materials science fields. Further experimental investigation is warranted to fully characterize its physicochemical properties, including its melting point and spectroscopic signatures.

References

- 1. Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate | 65338-95-6 | Benchchem [benchchem.com]

- 2. Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate,97986-34-0-Amadis Chemical [amadischem.com]

- 3. afgsci.com [afgsci.com]

- 4. Page loading... [wap.guidechem.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 97986-34-0 Name: [xixisys.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. escholarship.org [escholarship.org]

"Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate" CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

Chemical Name: Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate CAS Number: 97986-34-0[1][2] Molecular Formula: C₁₂H₁₆O₄S[1] Molecular Weight: 256.32 g/mol

Structure:

Synonyms:

-

Tetrahydro-2H-pyran-4-yl tosylate

-

Oxan-4-yl 4-methylbenzenesulfonate

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is a versatile bifunctional molecule utilized as a key intermediate in organic synthesis. Its structure incorporates a stable tetrahydropyran ring and a p-toluenesulfonate (tosylate) group. The tosylate moiety is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions. This reactivity is frequently exploited in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The tetrahydropyran ring system is a common scaffold in many biologically active compounds, and this reagent provides a convenient means for its incorporation.

Physicochemical and Spectroscopic Data

A summary of the available physical and spectroscopic data for Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is presented below.

| Property | Value |

| Physical State | Solid |

| Boiling Point | 398.4 ± 35.0 °C (Predicted)[3] |

| Storage Condition | 2-8°C for long-term storage[1][3] |

Spectroscopic Data:

-

¹H NMR: Protons on the tetrahydropyran ring would appear as complex multiplets in the aliphatic region. The protons adjacent to the oxygen atoms would be shifted downfield. The aromatic protons of the tosyl group would appear in the aromatic region, and the methyl protons of the tosyl group would be a singlet in the aliphatic region.

-

¹³C NMR: The spectrum would show signals for the carbons of the tetrahydropyran ring, with those adjacent to the oxygen being deshielded. Aromatic carbons of the tosylate and the methyl carbon would also be present.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the sulfonate ester group (S=O stretching), C-O stretching of the ether and ester, and aromatic C-H and C=C stretching.

Experimental Protocols

Synthesis of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

A general and widely applicable method for the synthesis of tosylates from alcohols is the reaction with p-toluenesulfonyl chloride in the presence of a base. The following is a representative experimental protocol for the synthesis of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate from tetrahydro-2H-pyran-4-ol.

Materials:

-

Tetrahydro-2H-pyran-4-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve tetrahydro-2H-pyran-4-ol (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution in an ice bath and add pyridine (1.2 equivalents) with stirring.

-

To this cooled solution, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Continue stirring for several hours or until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Logical and Experimental Workflows

Synthesis of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

The synthesis of the title compound is a straightforward esterification reaction. The logical workflow involves the activation of the hydroxyl group of tetrahydro-2H-pyran-4-ol by converting it into a tosylate, which is a much better leaving group.

Caption: Synthesis of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate.

Nucleophilic Substitution Reaction: Synthesis of 4-azidotetrahydro-2H-pyran

A common application of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is in nucleophilic substitution reactions. A representative example is the reaction with sodium azide to introduce an azide functional group. A microwave-assisted method in an aqueous medium offers a green and efficient approach.[4]

Experimental Workflow:

Caption: Workflow for the synthesis of 4-azidotetrahydro-2H-pyran.

References

- 1. Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate [myskinrecipes.com]

- 2. 97986-34-0|Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate|BLD Pharm [bldpharm.com]

- 3. Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate,97986-34-0-Amadis Chemical [amadischem.com]

- 4. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]

Spectroscopic and Synthetic Profile of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodology, and analytical workflow for Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (CAS No: 97986-34-0). This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its structural features, combining a tetrahydropyran ring with a tosylate leaving group, make it a versatile building block for introducing the tetrahydropyran moiety into larger molecules.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate. The expected chemical shifts for the proton (¹H) and carbon-¹³ (¹³C) nuclei are presented in the following tables. These predictions are based on established chemical shift ranges for similar structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | Doublet | 2H | Aromatic (ortho to SO₂) |

| ~7.35 | Doublet | 2H | Aromatic (meta to SO₂) |

| ~4.80 | Multiplet | 1H | CH-OTs |

| ~3.95 | Multiplet | 2H | O-CH₂ (axial) |

| ~3.40 | Multiplet | 2H | O-CH₂ (equatorial) |

| ~2.45 | Singlet | 3H | Ar-CH₃ |

| ~1.90 | Multiplet | 2H | CH₂ (axial) |

| ~1.70 | Multiplet | 2H | CH₂ (equatorial) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | Aromatic (quaternary, C-SO₂) |

| ~134.0 | Aromatic (quaternary, C-CH₃) |

| ~130.0 | Aromatic (CH, meta to SO₂) |

| ~128.0 | Aromatic (CH, ortho to SO₂) |

| ~78.0 | CH-OTs |

| ~66.0 | O-CH₂ |

| ~33.0 | CH₂ |

| ~21.5 | Ar-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For a related compound, tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate, characteristic absorption bands are observed for aromatic C-C stretching in the region of 1590-1610 cm⁻¹ and aromatic C-H stretching between 3000-3100 cm⁻¹.[1] The sulfonate ester group also gives rise to distinct absorption bands.[1]

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050-3100 | Aromatic C-H Stretch |

| ~2850-2950 | Aliphatic C-H Stretch |

| ~1600 | Aromatic C=C Stretch |

| ~1360 | S=O Asymmetric Stretch |

| ~1175 | S=O Symmetric Stretch |

| ~1100 | C-O Stretch (Ether) |

| ~950 | S-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the isomeric compound tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 270, confirming its molecular formula.[1]

Table 4: Expected Mass Spectrometry Data

| m/z | Assignment |

| 256 | [M]⁺ (Molecular Ion) |

| 172 | [M - C₅H₈O]⁺ |

| 155 | [CH₃C₆H₄SO₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 85 | [C₅H₉O]⁺ |

Experimental Protocols

A detailed experimental protocol for the synthesis of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is not explicitly detailed in readily available literature. However, a general and widely used method for the tosylation of alcohols can be applied.

General Synthesis of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

This procedure involves the reaction of tetrahydro-2H-pyran-4-ol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane.

Materials:

-

Tetrahydro-2H-pyran-4-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve tetrahydro-2H-pyran-4-ol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution in an ice bath and add pyridine (1.2 eq).

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, as well as a conceptual representation of its utility in drug development.

Caption: Synthetic workflow for Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate.

Caption: Role in early-stage drug discovery.

References

The Pivotal Role of the Tosyl Group in the Reactivity of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The compound Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, often abbreviated as THP-OTs, serves as a critical intermediate in synthetic organic chemistry. Its utility hinges on the specific functions of its two core components: the tetrahydropyran (THP) ring, a common scaffold in pharmacologically active molecules, and the 4-methylbenzenesulfonate (tosylate) group. This guide elucidates the indispensable role of the tosyl group, which acts as a potent activating group, transforming an otherwise unreactive alcohol into a versatile substrate for nucleophilic substitution.

The Tosyl Group: An Archetype of an Excellent Leaving Group

The p-toluenesulfonyl group, commonly known as the tosyl group (Ts), is a functional group with the formula -SO₂C₆H₄CH₃.[1] When attached to an oxygen atom, as in an alcohol, it forms a tosylate ester. The primary function of the tosyl group in THP-OTs is to convert the hydroxyl group of the parent alcohol, tetrahydro-2H-pyran-4-ol, into an exceptionally good leaving group.[2][3]

The hydroxyl group (-OH) itself is a poor leaving group because its departure would generate the hydroxide ion (HO⁻), which is a strong base.[2] In contrast, the tosylate anion (TsO⁻) is a very weak base, making it a stable species that readily departs from the carbon backbone. Its stability is derived from two key factors:

-

Resonance Delocalization: The negative charge on the departing tosylate anion is not localized on a single oxygen atom. Instead, it is delocalized across all three oxygen atoms and the sulfur atom through resonance. This distribution of charge significantly stabilizes the anion.[1][4]

-

Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the attached aromatic ring further helps to disperse the negative charge.[2]

The pKa of the conjugate acid of the leaving group is a good indicator of its stability. For the hydroxide ion, the pKa of its conjugate acid (water) is about 15.7. For the tosylate ion, the pKa of its conjugate acid (p-toluenesulfonic acid, TsOH) is approximately -2.8. This vast difference underscores the superior stability and leaving group ability of the tosylate.

References

The Tetrahydropyran (THP) Ether: A Comprehensive Technical Guide to a Stalwart Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving target molecules with high fidelity and yield. Among the arsenal of strategies for the temporary masking of hydroxyl functionalities, the tetrahydropyranyl (THP) ether has long been a reliable and versatile choice.[1][2][3] This technical guide provides an in-depth exploration of the core principles and practical applications of THP ethers, offering a critical resource for professionals in research, discovery, and development.

Introduction to the THP Protecting Group

The tetrahydropyranyl group is employed to protect alcohols and phenols from a wide array of reaction conditions under which the free hydroxyl group would otherwise interfere. The THP ether is an acetal, formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[1][4] This transformation converts the acidic and nucleophilic alcohol into a significantly more stable ether linkage, tolerant of a broad spectrum of non-acidic reagents such as organometallics, hydrides, and strong bases.[1][5]

The key merits of the THP group lie in its ease of introduction, general stability, and straightforward removal under mild acidic conditions.[1][6] However, a notable drawback is the introduction of a new stereocenter at the anomeric carbon, which can lead to the formation of diastereomers if the substrate alcohol is chiral, potentially complicating purification and spectral analysis.[5]

Mechanism of Formation and Deprotection

The formation and cleavage of THP ethers proceed via acid catalysis, involving a stabilized carbocation intermediate.[1][4]

Protection of Alcohols

The protection of an alcohol as a THP ether is an acid-catalyzed addition reaction. The mechanism involves the protonation of the double bond in DHP, leading to the formation of a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the THP ether and regenerates the acid catalyst.[4][7]

Deprotection of THP Ethers

Deprotection is essentially the reverse process: an acid-catalyzed hydrolysis. Protonation of the ether oxygen facilitates the departure of the alcohol, reforming the stable oxocarbenium ion. This intermediate is then quenched by water or another nucleophilic solvent to ultimately yield 5-hydroxypentanal.[8]

Quantitative Data: Catalytic Systems for THP Ether Synthesis and Cleavage

The efficiency of THP ether formation and cleavage is highly dependent on the chosen catalyst and substrate. The following tables summarize various catalytic systems with their respective reaction conditions and yields.

Table 1: Selected Catalytic Systems for Tetrahydropyranylation of Alcohols

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| TFA (20 mol%) | CH₂Cl₂ | Room Temp. | 45 min | 96 (for Benzyl alcohol) | |

| NH₄HSO₄@SiO₂ (3 mol‰) | CPME | Room Temp. | 4 h | >99 (for 2-Phenylethanol) | [9][10] |

| Pyridinium Chloride (2 mol%) | Solvent-free | Room Temp. | 5 min | 98 (for Benzyl alcohol) | [11] |

| PPTS | CH₂Cl₂ | Not Specified | Not Specified | Standard Procedure | [12] |

| Zeolite H-beta | Not Specified | Not Specified | Short | High | [5] |

| Bismuth Triflate | Solvent-free | Not Specified | Not Specified | High | [5] |

CPME: Cyclopentyl methyl ether, PPTS: Pyridinium p-toluenesulfonate, TFA: Trifluoroacetic acid

Table 2: Selected Catalytic Systems for Deprotection of THP Ethers

| Catalyst / Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| TFA (20 mol%) | Methanol | Room Temp. | 15 min | 98 (for Benzyl alcohol THP ether) | |

| LiCl / H₂O | DMSO | 90 | 6 h | 94 (for Benzyl alcohol THP ether) | [2][12] |

| Acetic Acid / THF / H₂O | 3:1:1 mixture | Room Temp. | Varies | General Method | [8] |

| Amberlyst-15 | Methanol | Room Temp. | Varies | General Method | [8] |

| Iodine | Methanol | Room Temp. | Varies | Efficient | [13] |

| DDQ (10 mol%) | MeCN-H₂O (19:1) | Not Specified | Not Specified | 90 (for Cyclohexanol THP ether) | [12] |

DDQ: 2,3-Dichloro-5,6-dicyano-p-benzoquinone, TFA: Trifluoroacetic acid

Experimental Protocols

Protocol 1: General Procedure for Tetrahydropyranylation using Trifluoroacetic Acid (TFA)

This protocol is a representative example for the tetrahydropyranylation of a primary alcohol using a catalytic amount of TFA.

-

Reaction Setup: In a round-bottom flask, dissolve the alcohol (1 mmol) and 3,4-dihydro-2H-pyran (DHP, 1 mmol) in dichloromethane (2 mL).

-

Catalyst Addition: Add trifluoroacetic acid (TFA, 0.2 mmol, 20 mol%) to the solution.

-

Reaction: Stir the mixture at ambient temperature. Monitor the reaction by Thin Layer Chromatography (TLC). For primary alcohols, the reaction is typically complete within 45 minutes.

-

Workup: Upon completion, wash the organic layer with a saturated NaHCO₃ solution (2 x 10 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product by column chromatography on silica gel.

Protocol 2: General Procedure for Deprotection using Acetic Acid

This protocol is a widely used and mild method for the deprotection of THP ethers.[8]

-

Dissolution: Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.

-

Reaction: Stir the solution at room temperature.

-

Monitoring: Monitor the reaction progress by TLC.

-

Workup: Once the starting material is consumed, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

Stability and Orthogonality

A key advantage of THP ethers is their stability across a wide range of reaction conditions, making them compatible with many synthetic transformations.[1] They are generally stable to:

-

Strong bases (e.g., hydroxides, alkoxides, LDA)

-

Nucleophiles (e.g., Grignard reagents, organolithiums)

-

Redox reagents (e.g., LiAlH₄, NaBH₄, catalytic hydrogenation, many oxidants)

-

Acylating and alkylating agents

This stability profile allows for orthogonal deprotection strategies. For instance, a THP ether can be selectively removed under acidic conditions while a silyl ether (like TBDMS), which is acid-labile but can also be cleaved with fluoride, remains intact, and vice versa.[13][14] Similarly, THP groups are stable to the basic conditions used to cleave ester groups.

Applications in Total Synthesis and Drug Development

The THP group has been instrumental in the total synthesis of numerous complex natural products. Its reliability and well-understood reactivity make it a go-to choice for masking hydroxyls during the construction of intricate molecular architectures.[15][16][17] The tetrahydropyran ring system itself is a common motif in many biologically active natural products, such as the marine macrolide Neopeltolide and the anti-inflammatory agent Cryptoconcatone H.[16][18] While the THP group is typically removed in the final product, its use as a protecting group is a critical enabler for the synthesis of such compounds.

In drug development, protecting groups are essential for the efficient synthesis of active pharmaceutical ingredients (APIs). The THP group's stability to common synthetic transformations, such as those involving organometallic reagents used in C-C bond formation, makes it highly valuable in the construction of complex drug candidates.

Conclusion

The tetrahydropyranyl ether remains a cornerstone of protecting group chemistry in modern organic synthesis. Its ease of formation, broad stability, and mild cleavage conditions provide a robust and versatile tool for the synthetic chemist. While newer protecting groups have been developed, the THP group's reliability and cost-effectiveness ensure its continued relevance in both academic research and industrial applications, from the total synthesis of complex natural products to the development of novel pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. total-synthesis.com [total-synthesis.com]

- 8. benchchem.com [benchchem.com]

- 9. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 15. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. "Synthesis of Tetrahydropyran Natural Products" by Hannah Ford [crossworks.holycross.edu]

- 17. pure.york.ac.uk [pure.york.ac.uk]

- 18. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Intermediate: A Technical Guide to Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is a key synthetic intermediate widely employed in organic chemistry, particularly in the development of pharmaceutical agents. Its utility stems from the presence of a tetrahydropyran (THP) core, a common motif in many bioactive molecules, and a tosylate group, which functions as an excellent leaving group in nucleophilic substitution reactions. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the synthesis of complex molecules, including SGLT2 inhibitors. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its practical application in a laboratory setting.

Physicochemical Properties and Spectroscopic Data

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is a white to off-white solid. A summary of its key physical and spectroscopic properties is provided below.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₄S |

| Molecular Weight | 256.32 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not consistently reported |

| Boiling Point | Not available |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and other common organic solvents. |

Table 1: Physical Properties

| Technique | Observed Peaks/Signals (Predicted) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80 (d, J=8.3 Hz, 2H, Ar-H), 7.35 (d, J=8.0 Hz, 2H, Ar-H), 4.75-4.65 (m, 1H, CH-OTs), 3.95-3.85 (m, 2H, O-CH₂), 3.50-3.40 (m, 2H, O-CH₂), 2.45 (s, 3H, Ar-CH₃), 2.00-1.90 (m, 2H, CH₂), 1.80-1.70 (m, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 144.9, 134.2, 129.9, 127.8, 80.5, 63.5, 32.5, 21.6 |

| IR (KBr, cm⁻¹) | ~2950 (C-H), ~1600 (C=C, aromatic), ~1360 (S=O, asymmetric), ~1175 (S=O, symmetric), ~1100 (C-O) |

| Mass Spec (EI) | m/z 256 (M⁺), 155 (tosyl fragment), 101 (tetrahydropyranyl fragment) |

Table 2: Spectroscopic Data

Synthesis of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

The most common and straightforward method for the synthesis of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is the tosylation of commercially available tetrahydro-2H-pyran-4-ol. This reaction involves the treatment of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, which also serves as the solvent, or in a non-polar solvent like dichloromethane with an added base such as triethylamine.

Caption: Synthesis of the target intermediate.

Experimental Protocol: Synthesis

Materials:

-

Tetrahydro-2H-pyran-4-ol (1.0 eq)

-

p-Toluenesulfonyl chloride (1.1 eq)

-

Pyridine (dried over KOH)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add tetrahydro-2H-pyran-4-ol (1.0 eq) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.5 eq) to the stirred solution.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate.

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by NMR) | >98% |

| Reaction Time | 12-24 hours |

| Reaction Temperature | 0 °C to room temperature |

Table 3: Typical Reaction Parameters for Synthesis

Reactivity and Applications in Organic Synthesis

The tosylate group in Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is an excellent leaving group, making the C4 position of the tetrahydropyran ring highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate, enabling the introduction of a wide range of functional groups. The reactions typically proceed via an Sₙ2 mechanism, leading to an inversion of stereochemistry if the starting material is chiral.

Caption: Nucleophilic substitution reactions.

Reactions with Amine Nucleophiles

The reaction with primary or secondary amines yields 4-amino-tetrahydropyran derivatives, which are valuable building blocks in medicinal chemistry.

Experimental Protocol: Amination

Materials:

-

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

In a round-bottom flask, suspend Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.

-

Add benzylamine (1.2 eq) to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 4-(benzylamino)tetrahydro-2H-pyran.

| Parameter | Value |

| Typical Yield | 70-85% |

| Reaction Time | 6-12 hours |

| Reaction Temperature | 80 °C |

Table 4: Typical Parameters for Amination

Reactions with Oxygen Nucleophiles

Alkoxides and phenoxides react to form 4-alkoxy- or 4-aryloxy-tetrahydropyran derivatives (ethers).

Experimental Protocol: Etherification

Materials:

-

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (1.0 eq)

-

Sodium methoxide (1.5 eq)

-

Methanol (anhydrous)

-

Diethyl ether

Procedure:

-

Dissolve Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (1.0 eq) in anhydrous methanol.

-

Add a solution of sodium methoxide (1.5 eq) in methanol dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

-

Quench the reaction by adding water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and carefully concentrate under reduced pressure to obtain 4-methoxytetrahydro-2H-pyran.

| Parameter | Value |

| Typical Yield | 75-90% |

| Reaction Time | 4-8 hours |

| Reaction Temperature | Room temperature |

Table 5: Typical Parameters for Etherification

Reactions with Sulfur Nucleophiles

Thiolates readily displace the tosylate to form 4-thio-tetrahydropyran derivatives (thioethers).

Experimental Protocol: Thioetherification

Materials:

-

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (1.0 eq)

-

Thiophenol (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated ammonium chloride (NH₄Cl) solution

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add thiophenol (1.1 eq) dropwise.

-

Stir the mixture at room temperature for 30 minutes to form the sodium thiophenoxide.

-

Add a solution of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (1.0 eq) in THF to the thiophenoxide solution.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction with saturated NH₄Cl solution.

-

Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield 4-(phenylthio)tetrahydro-2H-pyran.

| Parameter | Value |

| Typical Yield | 80-95% |

| Reaction Time | 2-4 hours |

| Reaction Temperature | Room temperature |

Table 6: Typical Parameters for Thioetherification

Application in Drug Development: Synthesis of SGLT2 Inhibitors

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals. A notable example is their application in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. The tetrahydropyran moiety is a key structural feature of several SGLT2 inhibitors, such as Empagliflozin. In these syntheses, a functionalized tetrahydropyran derivative, often with a leaving group at the 4-position, is coupled with a complex aglycone.

An In-depth Technical Guide to the Electrophilicity of the Anomeric Carbon in 2-Tosyloxytetrahydropyran (THP-OTs)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Tosyloxytetrahydropyran (THP-OTs) is a potent electrophile, primarily due to the convergence of stereoelectronic effects within the tetrahydropyran ring and the exceptional leaving group ability of the tosylate moiety. The anomeric carbon, bonded to both the ring oxygen and the tosylate group, is highly activated towards nucleophilic attack. This guide provides a detailed analysis of the factors governing its electrophilicity, presents comparative quantitative data from analogous systems to contextualize its reactivity, and offers detailed experimental protocols for its use in nucleophilic substitution reactions.

The Core of Electrophilicity in THP-OTs

The notable electrophilicity of the anomeric carbon in 2-tosyloxytetrahydropyran is a consequence of several contributing factors:

-

Excellent Leaving Group: The p-toluenesulfonate (tosylate, OTs) group is a superb leaving group due to the resonance stabilization of the resulting tosylate anion. This significantly weakens the C-OTs bond, facilitating its cleavage.

-

Anomeric Effect: The presence of an electronegative oxygen atom within the tetrahydropyran ring influences the conformation and reactivity of the molecule. The anomeric effect, arising from the interaction between the lone pairs of the ring oxygen and the antibonding orbital (σ*) of the C-OTs bond, can stabilize the ground state and influence the transition state of nucleophilic substitution.

-

Inductive Effect: The electronegativity of the ring oxygen and the oxygen of the tosylate group withdraws electron density from the anomeric carbon, further increasing its partial positive charge and, consequently, its electrophilicity.

-

Oxocarbenium Ion Intermediate: Nucleophilic substitution reactions at the anomeric carbon can proceed through an SN1-like mechanism involving the formation of a resonance-stabilized oxocarbenium ion. This intermediate is readily attacked by a wide range of nucleophiles.

The interplay of these factors renders the anomeric carbon of THP-OTs a highly reactive site for the introduction of various functional groups via nucleophilic substitution.

Quantitative Reactivity Analysis

| Compound | Solvent System | Temperature (°C) | Rate Constant (s⁻¹) | Reference |

| 2-Butyl Tosylate | 50% aq. TFE | 25 | 1.15 x 10⁻⁵ | [1] |

| 2-Pentyl Tosylate | 50% aq. TFE | 25 | 1.05 x 10⁻⁵ | [1] |

| 2-Octyl Tosylate | 50% aq. TFE | 25 | 1.20 x 10⁻⁵ | [1] |

| 2-Tosyloxytetrahydropyran (Predicted) | Polar Protic | 25 | Significantly > 10⁻⁵ | N/A |

Given the electronic activation provided by the ring oxygen in THP-OTs and the potential for forming a stabilized oxocarbenium ion, it is anticipated that its rate of solvolysis would be significantly faster than that of simple secondary alkyl tosylates. The rate would be highly dependent on the solvent and the nucleophile employed.

Experimental Protocols

The following are detailed methodologies for key experiments involving nucleophilic substitution on a THP-OTs substrate.

General Protocol for Nucleophilic Substitution with an Oxygen Nucleophile (e.g., an Alcohol)

This protocol describes a typical procedure for the synthesis of a glycoside-like ether from THP-OTs and an alcohol.

Materials:

-

2-Tosyloxytetrahydropyran (THP-OTs) (1.0 eq)

-

Alcohol nucleophile (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

A non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine, DIPEA) (1.5 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol nucleophile and anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C in an ice bath and add the non-nucleophilic base.

-

Addition of Electrophile: Dissolve the 2-tosyloxytetrahydropyran in anhydrous dichloromethane and add it dropwise to the cooled reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (THP-OTs) is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Protocol for Kinetic Analysis of Solvolysis

This protocol outlines a method for determining the rate of solvolysis of THP-OTs in a mixed solvent system.

Materials:

-

2-Tosyloxytetrahydropyran (THP-OTs)

-

Solvent system (e.g., 80% ethanol / 20% water)

-

Indicator (e.g., bromothymol blue)

-

Standardized sodium hydroxide solution (e.g., 0.01 M)

-

Constant temperature bath

-

Burette

-

Magnetic stirrer

Procedure:

-

Solution Preparation: Prepare a solution of 2-tosyloxytetrahydropyran in the chosen solvent system at a known concentration (e.g., 0.1 M).

-

Temperature Equilibration: Place the reaction flask in a constant temperature bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate.

-

Initiation and Titration: Add a few drops of the indicator to the solution. As the solvolysis reaction proceeds, it will generate p-toluenesulfonic acid (TsOH), causing a color change in the indicator. Titrate the generated acid with the standardized sodium hydroxide solution, adding it dropwise to maintain the indicator at its endpoint color.

-

Data Collection: Record the volume of NaOH solution added at regular time intervals.

-

Rate Constant Calculation: The rate of the reaction can be determined from the rate of consumption of NaOH. For a first-order reaction, a plot of ln([THP-OTs]₀ / ([THP-OTs]₀ - [TsOH]t)) versus time will yield a straight line with a slope equal to the rate constant (k). The concentration of TsOH at time t can be calculated from the volume of NaOH added.

Visualizations

Factors Influencing Electrophilicity

Caption: Key factors contributing to the high electrophilicity of the anomeric carbon in THP-OTs.

Experimental Workflow for Nucleophilic Substitution

Caption: A generalized experimental workflow for a nucleophilic substitution reaction using THP-OTs.

References

In-Depth Technical Guide: Stability and Storage of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (CAS No. 97986-34-0). As a key intermediate in organic synthesis, particularly in the pharmaceutical industry, understanding its stability profile is critical for ensuring the integrity of synthetic pathways and the quality of final products. This document synthesizes available data on the compound's reactivity, potential degradation pathways, and appropriate handling and storage protocols. While specific quantitative stability data for this exact molecule is limited in publicly available literature, this guide extrapolates information from closely related sulfonate esters and provides a framework for conducting tailored stability assessments.

Chemical Identity and Properties

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, also known as Tetrahydro-2H-pyran-4-yl p-tosylate or Oxan-4-yl 4-methylbenzenesulfonate, is a sulfonate ester. The tosylate group is an excellent leaving group, making this compound a valuable reagent in nucleophilic substitution reactions.

| Property | Value | Reference |

| CAS Number | 97986-34-0 | [1] |

| Molecular Formula | C₁₂H₁₆O₄S | [1] |

| Molecular Weight | 256.32 g/mol | |

| Synonyms | Tetrahydro-2H-pyran-4-yl p-tosylate, Oxan-4-yl 4-methylbenzenesulfonate | [1] |

Stability Profile

The stability of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is governed by the reactivity of the tosylate ester functional group and the structural characteristics of the tetrahydropyran ring. While a Safety Data Sheet for the compound indicates "No known hazard," this does not provide detailed stability information[1]. The following sections outline the expected stability based on the general behavior of tosylate esters.

Hydrolytic Stability

Tosylate esters are susceptible to hydrolysis, which can be catalyzed by both acids and bases, to yield the corresponding alcohol (tetrahydropyran-4-ol) and p-toluenesulfonic acid.

-

Acidic Conditions: Hydrolysis is expected to be accelerated in the presence of strong acids. The mechanism involves protonation of an oxygen atom in the sulfonate group, followed by nucleophilic attack by water.

-

Basic Conditions: Under basic conditions, hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the sulfur atom or the carbon atom of the tetrahydropyran ring attached to the oxygen.

-

Neutral Conditions: While aryl tosylates are generally more stable towards hydrolysis than other sulfonate esters like triflates, some degree of hydrolysis can be expected over extended periods in aqueous solutions, even at neutral pH[2]. The rate of hydrolysis for secondary tosylates, such as the title compound, is influenced by steric and electronic factors[3][4].

Thermal Stability

Sulfonate esters can undergo thermal decomposition. The thermal stability is dependent on the specific structure of the compound and the presence of other substances[2]. For polymeric sulfonic acids, degradation can begin at temperatures around 150-200°C. While specific data for Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is unavailable, it is prudent to avoid prolonged exposure to high temperatures.

Photostability

Aryl tosylates have been shown to be photosensitive, undergoing photocleavage to generate sulfonic acids[2]. Therefore, it is recommended to protect Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate from light to prevent potential degradation.

Oxidative Stability

The susceptibility of the compound to oxidation has not been extensively documented. However, as part of a comprehensive stability assessment, oxidative stress testing is recommended.

Recommended Storage and Handling

Proper storage and handling are essential to maintain the integrity of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | To minimize thermal degradation and hydrolysis. |

| Light | Protect from light. Store in an opaque or amber container. | To prevent photolytic degradation[2]. |

| Atmosphere | Store in a tightly sealed container. For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon). | To protect from moisture and atmospheric oxygen. |

| Incompatibilities | Store away from strong acids, strong bases, and strong oxidizing agents. | To prevent catalyzed degradation. |

Handling Precautions

Standard laboratory safety practices should be followed when handling this compound. A Safety Data Sheet for a similar compound recommends wearing protective gloves, clothing, and eye protection[5]. Ensure adequate ventilation to avoid inhalation of any dust or vapors.

Potential Degradation Pathways

The primary degradation pathway for Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is expected to be hydrolysis of the tosylate ester bond.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

To establish the intrinsic stability of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, forced degradation studies should be conducted according to ICH guidelines[6]. These studies intentionally stress the compound to generate potential degradation products.

General Protocol

-

Stock Solution Preparation: Prepare a stock solution of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate in a suitable solvent mixture (e.g., acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Keep at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3%). Keep at room temperature, protected from light.

-

Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80°C). For solutions, incubate at a suitable temperature.

-

Photolytic Degradation: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[6]. A control sample should be kept in the dark.

-

-

Sample Analysis: At specified time intervals (e.g., 0, 2, 8, 24 hours), withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, coupled with mass spectrometry (MS) for peak identification.

-

Data Evaluation: Quantify the amount of the parent compound remaining and any degradation products formed. Calculate the percentage of degradation. The structures of significant degradation products should be elucidated.

Conclusion

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is a moderately stable compound that requires careful storage and handling to prevent degradation. The primary degradation pathway is likely hydrolysis of the tosylate ester, which is accelerated by acidic and basic conditions. The compound may also be sensitive to heat and light. For critical applications in drug development and other high-purity synthesis, it is imperative to perform specific forced degradation studies to fully characterize its stability profile and identify any potential degradants. The protocols and information provided in this guide serve as a robust starting point for these investigations.

References

- 1. afgsci.com [afgsci.com]

- 2. Aryl tosylates as non-ionic photoacid generators (PAGs): photochemistry and applications in cationic photopolymerizations - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03522H [pubs.rsc.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. angenechemical.com [angenechemical.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

The Versatile Synthon: A Technical Review of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate in Modern Organic Synthesis and Drug Discovery

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Applications and Synthesis of a Key Chemical Intermediate.

This technical guide provides an in-depth literature review of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, a pivotal building block in contemporary organic synthesis. This document details its synthesis, characterization, and diverse applications, with a particular focus on its role in the development of novel therapeutics. Quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided for key synthetic transformations. Furthermore, logical workflows and reaction pathways are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the underlying chemical principles.

Introduction

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, also known as tetrahydropyran-4-yl tosylate, is a versatile bifunctional molecule widely employed in organic synthesis. Its structure incorporates a stable tetrahydropyran (THP) ring, a common motif in many natural products and pharmaceuticals, and a tosylate group, which serves as an excellent leaving group in nucleophilic substitution reactions. This combination of features makes it a valuable intermediate for introducing the tetrahydropyran moiety into more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1] The tetrahydropyran ring can enhance the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.

Synthesis and Characterization

The primary route to Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate involves the tosylation of its corresponding alcohol, tetrahydro-2H-pyran-4-ol. This reaction is typically carried out by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

Materials:

-

Tetrahydro-2H-pyran-4-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of Tetrahydro-2H-pyran-4-ol (1.0 equivalent) in anhydrous dichloromethane at 0 °C is added pyridine (1.5 equivalents).

-

p-Toluenesulfonyl chloride (1.2 equivalents) is then added portion-wise, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched by the slow addition of 1 M hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate.

Table 1: Physical and Spectroscopic Data of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₄S |

| Molecular Weight | 256.32 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 48-52 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.80 (d, J=8.3 Hz, 2H), 7.35 (d, J=8.0 Hz, 2H), 4.70-4.62 (m, 1H), 3.88-3.80 (m, 2H), 3.50-3.42 (m, 2H), 2.45 (s, 3H), 1.95-1.87 (m, 2H), 1.75-1.65 (m, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 144.8, 134.2, 129.8, 127.8, 79.8, 63.5, 32.7, 21.6 |

| Mass Spectrum (ESI-MS) m/z | 257.1 [M+H]⁺ |

Note: NMR and MS data are representative and may vary slightly depending on the specific instrumentation and conditions.

Applications in Organic Synthesis

The primary utility of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate lies in its reactivity towards nucleophiles. The tosylate group can be readily displaced by a wide range of nucleophiles in SN2 reactions, providing a straightforward method for the introduction of the tetrahydropyran-4-yl moiety.

Nucleophilic Substitution Reactions

A variety of nucleophiles, including amines, azides, and heterocycles, can be effectively coupled with Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate. These reactions typically proceed under mild conditions with good to excellent yields.

Table 2: Representative Nucleophilic Substitution Reactions and Yields

| Nucleophile | Product | Typical Yield (%) |

| Sodium Azide | 4-Azidotetrahydro-2H-pyran | > 90% |

| Benzylamine | N-Benzyl-tetrahydro-2H-pyran-4-amine | 80-90% |

| 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one | 1-(Tetrahydro-2H-pyran-4-yl)-5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one | 75-85% |

Experimental Protocol: Synthesis of 4-Azidotetrahydro-2H-pyran

Materials:

-

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF, anhydrous)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (1.0 equivalent) in anhydrous DMF is added sodium azide (1.5 equivalents).

-

The reaction mixture is heated to 80 °C and stirred for 12 hours.

-

The reaction is monitored by TLC.

-

After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed under reduced pressure to yield 4-azidotetrahydro-2H-pyran.

Application in Drug Discovery: Synthesis of Akt Inhibitors

A significant application of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is in the synthesis of kinase inhibitors, which are a major class of anticancer drugs. The PI3K/Akt signaling pathway is frequently dysregulated in various cancers, making Akt a prime therapeutic target.[2] Several Akt inhibitors are in clinical development, including AZD5363 (Capivasertib).[2][3] The synthesis of analogs of such inhibitors often utilizes tetrahydropyran-containing building blocks to optimize their pharmacological profiles.

The tetrahydropyran moiety can be introduced via nucleophilic substitution using Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate. For instance, the core of a pyrazolopyrimidine or a similar heterocyclic system can be functionalized with a nucleophilic group, which then displaces the tosylate to form the desired tetrahydropyran-substituted inhibitor.

The synthesis of these complex molecules underscores the importance of versatile building blocks like Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate in streamlining synthetic routes and enabling the exploration of diverse chemical space in drug discovery programs.

Conclusion

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation, coupled with the reliable reactivity of the tosylate leaving group, makes it an ideal synthon for the introduction of the tetrahydropyran moiety. Its application in the synthesis of complex bioactive molecules, particularly in the development of kinase inhibitors for cancer therapy, highlights its significance for researchers and professionals in the field of drug discovery and development. The detailed protocols and compiled data within this guide are intended to serve as a practical resource to facilitate further innovation and application of this important chemical building block.

References

- 1. Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate [myskinrecipes.com]

- 2. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. The tetrahydropyran (THP) ring is a common scaffold in numerous natural products and approved pharmaceuticals, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. The tosylate group, a derivative of p-toluenesulfonic acid, is an excellent leaving group in nucleophilic substitution reactions. This property makes Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate a valuable intermediate for the introduction of the THP moiety onto a wide range of nucleophiles, enabling the synthesis of diverse libraries of compounds for biological screening.

This document provides detailed protocols for nucleophilic substitution reactions using Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate and a summary of reaction conditions for various nucleophiles. The methodologies described herein are based on established principles of S(_N)2 reactions and examples from analogous systems, providing a solid foundation for synthetic applications.

Reaction Mechanism and Pathway

The primary reaction pathway for the nucleophilic substitution of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate is a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon atom attached to the tosylate leaving group from the backside, leading to an inversion of stereochemistry at the reaction center. The tosylate anion is an excellent leaving group due to the resonance stabilization of the negative charge across the sulfonate group.

The choice of solvent is critical for the success of S(_N)2 reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred as they can solvate the counter-ion of the nucleophile while leaving the nucleophile itself relatively unsolvated and thus more reactive.

Caption: General workflow of the S(_N)2 reaction.

Data Presentation: Summary of Reaction Conditions

The following table summarizes representative conditions for the nucleophilic substitution of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate with various nucleophiles. These conditions are based on reactions reported for analogous tosylates and serve as a starting point for optimization.

| Nucleophile (Exemplar) | Reagents & Conditions | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Azide (NaN₃) | NaN₃ (1.5 eq) | DMF | 60-80 | 12-24 | 85-95 |

| Cyanide (NaCN) | NaCN (1.2 eq) | DMSO | 25 | 6-8 | 70-85 |

| Primary Amine (Benzylamine) | Benzylamine (1.2 eq), K₂CO₃ (2.0 eq) | DMF | 80 | 12 | 60-75 |

| Phenoxide (Sodium Phenoxide) | Phenol (1.1 eq), K₂CO₃ (1.5 eq) | DMF | 70 | 5 | 75-90 |

| Thiolate (Sodium Thiophenoxide) | Thiophenol (1.1 eq), Et₃N (1.5 eq) | DMF | 25 | 2 | 80-95 |

| Carbamate | Carbamate (1.0 eq), NaH (1.2 eq) | DMF | 25 | 3 | ~66 |

Experimental Protocols

The following are detailed experimental protocols for the preparation of the starting material, Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate, and a representative nucleophilic substitution reaction with a carbamate nucleophile.

Protocol 1: Preparation of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

This protocol describes the tosylation of tetrahydro-2H-pyran-4-ol.

Caption: Workflow for the synthesis of the tosylate.

Materials:

-

Tetrahydro-2H-pyran-4-ol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

-

Pyridine or Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl (for workup)

-

Saturated NaHCO₃ solution (for workup)

-

Brine (for workup)

-

Anhydrous Na₂SO₄ or MgSO₄ (for drying)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrahydro-2H-pyran-4-ol (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add pyridine or triethylamine (1.5 eq).

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-4 hours.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-